5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid
Overview
Description
5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid is a fluorinated aromatic compound characterized by the presence of a fluoro group and a trifluoroacetamide moiety on a benzoic acid backbone
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-fluorobenzoic acid as the starting material.
Reaction Steps: The carboxylic acid group of 5-fluorobenzoic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride.
Trifluoroacetamide Formation: The acid chloride is then reacted with trifluoroacetamide under controlled conditions to introduce the trifluoroacetamide group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro and trifluoroacetamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated molecules. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the trifluoroacetamide group can modulate the biological activity of the compound. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
5-Bromo-2-fluoro-3-(trifluoroacetamido)phenylboronic acid
5-Fluoro-2-(trifluoromethyl)phenylacetic acid
Uniqueness: Compared to similar compounds, 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid has a unique combination of fluorine and trifluoroacetamide groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO3/c10-4-1-2-6(5(3-4)7(15)16)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURCRPLFBDSYEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734003 | |
Record name | 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-59-1 | |
Record name | 5-Fluoro-2-(2,2,2-trifluoroacetamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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